1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene
Brand Name: Vulcanchem
CAS No.: 13290-31-8
VCID: VC4151690
InChI: InChI=1S/C8H8BrClS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
SMILES: C1=CC(=CC=C1SCCBr)Cl
Molecular Formula: C8H8BrClS
Molecular Weight: 251.57

1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene

CAS No.: 13290-31-8

Cat. No.: VC4151690

Molecular Formula: C8H8BrClS

Molecular Weight: 251.57

* For research use only. Not for human or veterinary use.

1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene - 13290-31-8

Specification

CAS No. 13290-31-8
Molecular Formula C8H8BrClS
Molecular Weight 251.57
IUPAC Name 1-(2-bromoethylsulfanyl)-4-chlorobenzene
Standard InChI InChI=1S/C8H8BrClS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Standard InChI Key XJHPOHQYGWJCGT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SCCBr)Cl

Introduction

1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene is an organic compound with the molecular formula C8H8BrClS and a molecular weight of 251.57 g/mol . It is characterized by the presence of a bromoethyl group attached to a sulfanyl group, which is further connected to a chlorobenzene ring. This compound is primarily used as an intermediate in the synthesis of more complex organic molecules and has potential applications in various fields, including chemistry, biology, and medicine.

Synthesis of 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene

The synthesis of 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene typically involves a multi-step process. One common method involves the reaction of 4-chlorothiophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction usually occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

ReagentsSolventConditionsYield
4-Chlorothiophenol, 2-BromoethanolDMFElevated Temperature, Potassium CarbonateVariable

Applications in Research

1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

  • Medicine: Explored for its potential use in drug development and pharmaceutical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator